molecular formula C13H18BrNO3 B7560176 2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid

2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid

货号 B7560176
分子量: 316.19 g/mol
InChI 键: OTRJFKRLQUJJPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly known as nebivolol and is used for the treatment of hypertension and heart failure. Nebivolol is a selective beta-1 blocker, which means it blocks the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure.

作用机制

Nebivolol works by selectively blocking the beta-1 receptors in the heart. Beta-1 receptors are responsible for increasing heart rate and cardiac output. By blocking these receptors, nebivolol reduces heart rate and cardiac output, leading to a decrease in blood pressure. In addition, nebivolol has been found to increase the production of nitric oxide, which dilates blood vessels and further reduces blood pressure.
Biochemical and Physiological Effects:
Nebivolol has been shown to have several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure. It also improves endothelial function, reduces oxidative stress, and has anti-inflammatory effects. Nebivolol has been found to have a favorable safety profile and is well-tolerated by patients.

实验室实验的优点和局限性

Nebivolol has several advantages for lab experiments. It is a selective beta-1 blocker, which means it has fewer side effects than non-selective beta blockers. It has been extensively studied for its cardiovascular effects and has a favorable safety profile. However, nebivolol also has some limitations for lab experiments. It is a patented drug, which means it may be difficult to obtain for research purposes. In addition, its effects may be confounded by other medications that patients may be taking.

未来方向

There are several future directions for research on nebivolol. One area of interest is its potential use in the treatment of erectile dysfunction. Nebivolol has been shown to improve endothelial function, which may contribute to its beneficial effects on erectile function. Another area of interest is its potential use in the treatment of migraine headaches. Nebivolol has been found to reduce the frequency and severity of migraine headaches in some patients. Finally, there is ongoing research on the use of nebivolol in combination with other medications for the treatment of hypertension and heart failure.
In conclusion, nebivolol is a selective beta-1 blocker that has been extensively studied for its cardiovascular effects. It reduces heart rate, cardiac output, and blood pressure, and has antioxidant and anti-inflammatory properties. Nebivolol has several advantages for lab experiments, but also has some limitations. Future research on nebivolol may focus on its potential use in the treatment of erectile dysfunction, migraine headaches, and in combination with other medications for the treatment of hypertension and heart failure.

合成方法

Nebivolol can be synthesized by the reaction of 3-bromo-4-methoxybenzylamine with 3-methylbutanoic acid. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure nebivolol.

科学研究应用

Nebivolol has been extensively studied for its cardiovascular effects. It has been shown to reduce blood pressure and improve cardiac function in patients with hypertension and heart failure. In addition, nebivolol has been found to have antioxidant and anti-inflammatory properties, which may contribute to its cardiovascular benefits. Nebivolol has also been studied for its potential use in the treatment of erectile dysfunction and migraine headaches.

属性

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-8(2)12(13(16)17)15-7-9-4-5-11(18-3)10(14)6-9/h4-6,8,12,15H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRJFKRLQUJJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。